Product packaging for DMA-135 hydrochloride(Cat. No.:)

DMA-135 hydrochloride

Cat. No.: B10830237
M. Wt: 359.8 g/mol
InChI Key: RBMSZKWMVJWPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of RNA as a Therapeutic Target in Antiviral Development

For many years, the development of antiviral drugs primarily focused on targeting viral proteins. However, the expanding understanding of the critical roles that RNA molecules play in the lifecycle of viruses has illuminated RNA as a highly attractive therapeutic target. nih.gov Many viruses, including EV71, SARS-CoV-2, and HIV, have RNA genomes and rely on structured RNA elements for crucial processes such as replication, translation, and packaging. nih.govplos.orgnih.gov

These viral RNA structures, such as internal ribosome entry sites (IRES), offer unique and specific targets for small molecules. plos.orgmdpi.com The IRES is a complex RNA element that allows the virus to hijack the host cell's machinery to synthesize its own proteins, a critical step for viral propagation. nih.gov Targeting these functional RNA elements with small molecules presents an opportunity to disrupt the viral life cycle. drugdiscoverytoday.com This approach could lead to the development of broad-spectrum antivirals, as these RNA structures can be conserved across different viral species and even families. plos.org The development of RNA-targeting therapeutics, including small molecules, antisense oligonucleotides, and RNA interference (RNAi), is a rapidly growing field with the potential to address unmet medical needs for numerous viral diseases. nih.govmdpi.com

Historical and Evolving Landscape of Dimethylamine (B145610) Derivative Research in Medicinal Chemistry

The dimethylamine ((CH₃)₂NH) functional group is a key pharmacophore found in a wide array of medicinally active compounds. rsc.orgresearchgate.net Historically, derivatives of dimethylamine have been integral to the development of drugs across various therapeutic areas, including antihistamines, analgesics, and antimicrobial agents. rsc.org The versatility of the dimethylamine scaffold allows for chemical modifications that can fine-tune a molecule's pharmacological properties. rsc.org

Dimethylamine derivatives are recognized for their ability to modulate a variety of biological targets. researchgate.net Their unique chemical structure contributes to their utility in drug discovery and development. rsc.org Beyond their direct therapeutic effects, these derivatives are also employed as tools in drug delivery systems and for the design of prodrugs. rsc.org The solvent N,N-Dimethylformamide (DMF), a derivative of dimethylamine first synthesized in 1893, is a widely used solvent in chemical synthesis, including peptide coupling for pharmaceuticals. wikipedia.org The continued exploration of dimethylamine derivatives in medicinal chemistry underscores their enduring importance in the creation of new therapeutic agents. rsc.orgnih.gov

Conceptual Framework of DMA-135 (hydrochloride) as a Molecular Probe and Inhibitor

DMA-135 (hydrochloride) serves a dual role in research as both an inhibitor of viral processes and a molecular probe to dissect them. As an inhibitor, its primary function is to block the replication of viruses like Enterovirus 71. nih.govmedchemexpress.com It achieves this by specifically binding to the stem-loop II (SLII) domain of the viral IRES. medchemexpress.commedchemexpress.com

The mechanism of inhibition is particularly noteworthy. DMA-135 acts as an allosteric modulator. nih.govbiorxiv.org Instead of simply blocking a binding site, it induces a conformational change in the SLII RNA structure. nih.gov This altered RNA conformation enhances the binding of a host protein, AU-rich element-binding factor 1 (AUF1), which is a natural repressor of translation. nih.govnih.gov The stabilization of this ternary complex (DMA-135-SLII RNA-AUF1) effectively shuts down the IRES-mediated translation of viral proteins, thereby halting viral replication. nih.govbiorxiv.org

As a molecular probe, DMA-135 is invaluable for studying the intricate interactions between viral RNA and host cell proteins that regulate viral gene expression. nih.gov By observing the effects of DMA-135, researchers can gain deeper insights into the homeostatic balance of host factors that control IRES function. nih.gov Furthermore, the synthesis of modified versions of DMA-135, such as the tri-fluorinated analog DMA-197, allows for advanced biophysical studies like 19F NMR to precisely map its binding site and understand the structural consequences of its interaction with RNA. nih.gov These studies with DMA-135 not only validate the EV71 IRES as a druggable target but also provide a mechanistic blueprint that could be broadly applicable for targeting other functional RNA structures. nih.govnih.gov

Detailed Research Findings

The antiviral activity of DMA-135 has been characterized through various biochemical and cell-based assays. These studies have provided quantitative data on its potency and specificity.

ParameterValueTarget Virus/Cell LineReference
Binding Affinity (KD) 520 nMEnterovirus 71 (EV71) SLII Domain medchemexpress.commedchemexpress.com
Half Maximal Inhibitory Concentration (IC50) 7.54 ± 0.0024 µMEnterovirus 71 (EV71) Replication nih.govresearchgate.net
Half Maximal Cytotoxic Concentration (CC50) >100 µMSF268 and Vero cells nih.gov

These findings demonstrate that DMA-135 is a potent inhibitor of EV71 replication at concentrations that show no significant toxicity to the host cells, indicating a favorable therapeutic window in preclinical studies. nih.gov Research has also shown that DMA-135 can inhibit other viruses, such as SARS-CoV-2, by targeting conserved structured RNA elements, suggesting a potential for broader antiviral applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClN7O B10830237 DMA-135 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18ClN7O

Molecular Weight

359.8 g/mol

IUPAC Name

3-amino-N-(diaminomethylidene)-5-(dimethylamino)-6-(2-phenylethynyl)pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H17N7O.ClH/c1-23(2)14-11(9-8-10-6-4-3-5-7-10)20-12(13(17)21-14)15(24)22-16(18)19;/h3-7H,1-2H3,(H2,17,21)(H4,18,19,22,24);1H

InChI Key

RBMSZKWMVJWPEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)C#CC2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Dma 135 Hydrochloride

Synthetic Routes to the DMA-135 (hydrochloride) Chemical Scaffold

The synthesis of the DMA-135 chemical scaffold, a substituted pyrazine-2-carboxamide, can be approached through a multi-step process involving the construction of the core pyrazine (B50134) ring followed by sequential functionalization. While a specific, detailed synthesis of DMA-135 is not extensively published in a single source, a plausible synthetic pathway can be constructed based on established methodologies for the synthesis of related amiloride (B1667095) and pyrazine derivatives. nih.govmdpi.comrsc.orggoogle.comgoogle.com

A likely synthetic strategy commences with a suitably substituted pyrazine-2-carboxylic acid. The synthesis of such precursors is well-documented. nih.govmdpi.commdpi.com For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides can be achieved by either Fisher esterification of the starting acid followed by aminolysis, or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid for subsequent reaction with an amine. nih.gov

A key transformation in the synthesis of DMA-135 is the introduction of the phenylethynyl group at the C-6 position of the pyrazine ring. This is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. rsc.orgbeilstein-journals.orgwikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne (in this case, phenylacetylene) with an aryl or vinyl halide. For the synthesis of DMA-135, a chloropyrazine derivative would serve as the halide partner. A general procedure for the Sonogashira cross-coupling on a related pyrazine system involves reacting the chloropyrazine with phenylacetylene (B144264) in the presence of a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI in a suitable solvent like DMF with a base such as triethylamine. rsc.org

The final step in the synthesis would involve the formation of the guanidinium (B1211019) group from the corresponding amide. This can be achieved by reacting the pyrazine-2-carboxamide with a guanidinylating agent. The resulting compound would then be treated with hydrochloric acid to yield the hydrochloride salt, DMA-135 (hydrochloride).

Table 1: Plausible Synthetic Route for DMA-135 (hydrochloride)

StepReactionKey Reagents and ConditionsIntermediate/Product
1Formation of Pyrazine-2-carboxylic acid esterStarting pyrazine acid, Methanol, H₂SO₄Methyl pyrazine-2-carboxylate (B1225951) derivative
2AminationMethyl ester intermediate, Dimethylamine (B145610)5-(dimethylamino)pyrazine-2-carboxylate
3Chlorination5-(dimethylamino)pyrazine-2-carboxylate, Chlorinating agent (e.g., SOCl₂)Methyl 6-chloro-5-(dimethylamino)pyrazine-2-carboxylate
4Sonogashira CouplingChloro-intermediate, Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, DMFMethyl 5-(dimethylamino)-6-(phenylethynyl)pyrazine-2-carboxylate
5Amidation/GuanidinylationEster intermediate, Guanidine3-amino-N-carbamimidoyl-5-(dimethylamino)-6-(phenylethynyl)pyrazine-2-carboxamide (DMA-135 free base)
6Salt FormationDMA-135 free base, Hydrochloric acidDMA-135 (hydrochloride)

Strategies for Structural Diversification and Analogue Synthesis

The modular nature of the DMA-135 synthesis allows for extensive structural diversification to explore structure-activity relationships (SAR). Modifications can be introduced at several positions on the pyrazine scaffold.

One key area for diversification is the substituent at the C-5 position. Instead of the dimethylamino group, a variety of other primary and secondary amines can be introduced. The synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has been reported, demonstrating the feasibility of incorporating different alkylamino groups at this position. mdpi.com

Another major point for modification is the phenylethynyl group at the C-6 position. The Sonogashira coupling is highly versatile and allows for the introduction of a wide array of substituted aryl or alkyl alkynes. beilstein-journals.orgwikipedia.orgnih.gov This enables the exploration of the effects of different electronic and steric properties of this substituent on biological activity. Furthermore, other cross-coupling reactions like the Suzuki-Miyaura reaction could be employed to introduce aryl or heteroaryl groups at this position, further expanding the chemical space. The synthesis of 6-alkynyl-5-aryluracils showcases the sequential application of Sonogashira and Suzuki-Miyaura couplings on a heterocyclic core, a strategy that could be adapted for DMA-135 analogues. beilstein-journals.org

A notable example of analogue synthesis is the creation of a tri-fluorinated version of DMA-135, named DMA-197. researchgate.net This analogue was specifically designed for ¹⁹F NMR studies to validate the binding of DMA-135 to its biological target, the stem-loop II (SLII) domain of the EV71 internal ribosomal entry site (IRES). researchgate.net The introduction of the trifluoromethyl group provides a sensitive NMR probe without significantly altering the core structure of the parent molecule.

The synthesis of various 3-aminopyrazine-2-carboxamide (B1665363) derivatives with different substituents on the amide nitrogen and the pyrazine ring has also been explored, providing a basis for generating a library of DMA-135 analogues with modifications at the carboxamide moiety. nih.govnih.gov

Table 2: Strategies for Structural Diversification of DMA-135

Position of ModificationSynthetic StrategyPotential Modifications
C-5 Amino GroupNucleophilic aromatic substitution with various aminesDifferent alkylamines, arylamines, or heterocyclic amines
C-6 Phenylacetylene GroupSonogashira coupling with diverse terminal alkynesSubstituted phenylacetylenes, alkylacetylenes, heteroarylacetylenes
C-6 Phenylacetylene GroupSuzuki-Miyaura coupling with boronic acids/estersVarious aryl and heteroaryl groups
Pyrazine-2-carboxamideUse of different amines in the amidation stepIntroduction of various alkyl, aryl, or functionalized side chains

Click Chemistry Functionalization of DMA-135 (hydrochloride) for Research Applications

The terminal alkyne group in DMA-135 (hydrochloride) makes it a prime candidate for functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Current time information in Bangalore, IN.google.comuni-muenchen.de This bioorthogonal reaction allows for the efficient and specific covalent linkage of DMA-135 to molecules containing an azide (B81097) group under mild, aqueous conditions. nih.govmdpi.comacs.org This capability opens up numerous avenues for its use in chemical biology and drug discovery.

One of the primary applications of click chemistry with alkyne-modified small molecules like DMA-135 is the development of chemical probes to study their biological targets and mechanisms of action. researchgate.net By "clicking" a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, onto DMA-135, researchers can visualize the subcellular localization of the compound or isolate its binding partners from complex biological mixtures. researchgate.netnih.gov For example, a fluorescently labeled DMA-135 could be used in high-resolution microscopy studies to track its accumulation in specific cellular compartments or its interaction with viral RNA in infected cells. A biotinylated version could be used in affinity purification-mass spectrometry (AP-MS) experiments to identify proteins that are part of the complex formed upon DMA-135 binding to its RNA target.

Furthermore, click chemistry can be employed to conjugate DMA-135 to larger molecules to enhance its properties. For instance, it could be attached to a cell-penetrating peptide to improve its uptake into cells or to a targeting ligand to direct it to specific cell types. nih.gov The synthesis of polymer-small molecule conjugates through click chemistry is another area of interest, potentially for creating drug delivery systems. mdpi.com

While specific published examples of DMA-135 being extensively functionalized via click chemistry for a wide range of applications are still emerging, the principle is well-established with other alkyne-containing small molecules. researchgate.netnih.govmdpi.comacs.orgmdpi.com The presence of the alkyne handle in DMA-135 provides a versatile tool for the research community to further investigate its biological activity and explore its potential as a lead compound for antiviral drug development.

Table 3: Potential Research Applications of Click-Functionalized DMA-135

FunctionalizationReporter/TagPotential Application
Fluorescence LabelingFluorescent dyes (e.g., fluorescein, rhodamine)Cellular imaging, localization studies, fluorescence polarization assays
Affinity TaggingBiotin, DesthiobiotinPull-down assays, target identification, affinity purification
Drug Delivery ConjugationCell-penetrating peptides, targeting ligands, polymersEnhanced cellular uptake, targeted delivery, development of drug-delivery systems
Probe for Mechanistic StudiesPhoto-crosslinking agentsCovalent capture of binding partners to map interaction sites

Molecular Mechanisms of Action of Dma 135 Hydrochloride

Specific Binding Interactions with Viral Internal Ribosome Entry Sites (IRES)

DMA-135 (hydrochloride) demonstrates a targeted binding affinity for specific structural elements within viral RNA, which is central to its inhibitory function.

Characterization of Binding Affinity to Enterovirus 71 (EV71) Stem-Loop II (SLII) RNA

Research has definitively identified the stem-loop II (SLII) domain of the EV71 IRES as a primary target of DMA-135. rutgers.edunih.gov Biophysical studies, including isothermal titration calorimetry (ITC), have quantified this interaction, revealing a moderately high binding affinity. nih.govresearchgate.net The dissociation constant (Kd) for the binding of DMA-135 to the EV71 SLII domain has been determined to be approximately 520 nM. nih.govbiorxiv.org This specific and strong interaction underscores the compound's potential as a targeted antiviral agent.

Table 1: Binding Affinity of DMA-135 (hydrochloride) to EV71 SLII RNA

Viral RNA Target Binding Affinity (Kd) Technique
Enterovirus 71 (EV71) Stem-Loop II (SLII) ~520 nM Isothermal Titration Calorimetry (ITC)

Comparative Analysis of Binding to Other Viral RNA Elements (e.g., SARS-CoV-2 5′-Region Stem Loops, HIV-1/2 TAR)

The specificity of DMA-135 is not entirely exclusive to EV71, as it has been shown to interact with RNA elements from other viruses, albeit with varying degrees of affinity and functional consequences.

Studies have indicated that DMA-135 exhibits a comparable affinity for the Trans-Activation Response (TAR) element of HIV-1 and HIV-2 RNA. nih.govresearchgate.net In contrast, it demonstrates significantly weaker binding to other RNA structures such as a model A-site and the Rev-response element IIB (RRE-IIB) of HIV. nih.gov

In the context of SARS-CoV-2, DMA-135 has been investigated for its ability to bind to various stem-loop (SL) structures within the 5'-region of the viral genome. nih.gov NMR titration experiments have shown that DMA-135 interacts with multiple stem-loops, with SL1 and SL6 exhibiting the most significant chemical shift perturbations, indicating binding. nih.gov While a precise dissociation constant for these interactions has not been reported, the compound was shown to inhibit SARS-CoV-2 replication with a median inhibitory concentration (IC50) of approximately 10 µM. nih.gov This suggests a moderate binding affinity that is sufficient to elicit a biological response.

Table 2: Comparative Binding and Activity of DMA-135 (hydrochloride) on Various Viral RNA Targets

Viral Target RNA Element Binding Characteristics Functional Inhibition (IC50)
Enterovirus 71 (EV71) IRES Stem-Loop II (SLII) High affinity (Kd ~520 nM) 7.54 µM
HIV-1/2 Trans-Activation Response (TAR) Comparable affinity to EV71 SLII Not specified
SARS-CoV-2 5'-Region Stem Loops (SL1, SL6) Moderate affinity (inferred from NMR) ~10 µM

Ligand-Induced Conformational Dynamics of Target RNA Structures

The binding of DMA-135 (hydrochloride) to its RNA targets is not a static interaction but rather one that induces significant conformational changes within the RNA structure.

Detailed Structural Characterization of RNA Conformational Changes upon DMA-135 (hydrochloride) Binding

Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed insights into the conformational dynamics of the EV71 SLII RNA upon binding of DMA-135. nih.govresearchgate.net These studies reveal that the binding of the small molecule induces both local and global structural changes in the SLII domain. biorxiv.org The binding event alters the relative orientation of the upper and lower helices of the stem-loop, leading to a global architectural rearrangement of the RNA structure. nih.gov

Analysis of Specific Nucleotide Interactions and Structural Rearrangements within the SLII Bulge Loop

At a more granular level, the binding of DMA-135 specifically impacts the bulge loop region of the EV71 SLII domain. nih.govnih.gov NMR studies have shown that upon binding, specific residues within this bulge undergo a transition from a stacked to an unstacked conformation. nih.gov Notably, residues A133, A134, and U135 are directly affected, becoming more dynamic and exposed. nih.gov This localized structural rearrangement within the bulge loop is a critical aspect of the compound's mechanism of action.

Allosteric Modulation of Host-Viral RNA-Protein Complexes

The antiviral effect of DMA-135 (hydrochloride) is ultimately achieved through the allosteric modulation of interactions between the viral RNA and host cellular proteins.

The conformational changes induced by DMA-135 in the EV71 SLII RNA create a binding surface that is more favorable for the host protein AU-rich element binding factor 1 (AUF1). nih.govresearchgate.net AUF1 is a known repressor of IRES-dependent translation. researchgate.net By binding to the SLII RNA, DMA-135 does not directly block translation but instead acts as an allosteric modulator, enhancing the binding affinity of AUF1 for the RNA. nih.govnih.gov This results in the stabilization of a ternary complex composed of DMA-135, the SLII RNA, and the AUF1 protein. biorxiv.orgrutgers.eduresearchgate.net The formation of this stable ternary complex effectively represses viral translation, thereby inhibiting viral replication. rutgers.eduresearchgate.net This allosteric stabilization mechanism has been supported by biophysical, biochemical, and cell-based pull-down experiments. biorxiv.orgrutgers.edu

Elucidation of the DMA-135 (hydrochloride)-SLII-AUF1 Ternary Complex Formation

Research has demonstrated that DMA-135 (hydrochloride) functions through an allosteric mechanism. nih.govnih.govrcsb.org It binds to the SLII domain of the EV71 IRES, inducing a conformational change in the RNA structure. nih.govmedchemexpress.comnih.govdcchemicals.comrcsb.org This altered conformation facilitates the binding of a host cellular protein known as AU-rich element/poly(U)-binding/degradation factor 1 (AUF1). nih.govnih.govdcchemicals.comrcsb.orgnih.gov The result is the formation of a stable ternary complex consisting of DMA-135, the SLII RNA, and the AUF1 protein. nih.govmedchemexpress.comnih.govdcchemicals.comrcsb.orgnih.gov

The stabilization of this ternary complex is a key aspect of DMA-135's inhibitory action. nih.govnih.govrcsb.org Calorimetric titrations have been instrumental in characterizing this interaction, revealing an enthalpically driven molecular recognition event. nih.gov These biophysical studies, along with biochemical pull-down assays, have confirmed that DMA-135 enhances the binding affinity of AUF1 for the SLII domain. nih.govnih.gov This enhanced binding was observed both in vitro with purified components and within the cellular environment. nih.gov For instance, in cell-based pull-down experiments, the addition of DMA-135 increased the amount of AUF1 associated with wild-type SLII RNA. nih.gov

ComponentInteractionEffect of DMA-135
DMA-135 Binds to SLII domain of EV71 IRESInduces conformational change in SLII
AUF1 Binds to SLII domainBinding affinity is increased by DMA-135
SLII Binds both DMA-135 and AUF1Forms a stable ternary complex with DMA-135 and AUF1

Differential Regulation of Host Factor Binding to Viral RNA (e.g., AUF1 versus hnRNP A1)

The SLII domain of the EV71 IRES serves as a regulatory hub, binding multiple host proteins that can either stimulate or repress translation. nih.govnih.gov Two such key host factors are AUF1 and heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). nih.govnih.govresearchgate.net These two proteins have antagonistic functions in the context of EV71 IRES-mediated translation. nih.govresearchgate.net While AUF1 binding represses translation, hnRNP A1 binding stimulates it. nih.govnih.govresearchgate.net

AUF1 and hnRNP A1 compete for binding to the same bulge loop region within the SLII domain. nih.govresearchgate.net DMA-135 (hydrochloride) selectively enhances the binding of AUF1 to this site. nih.govnih.gov Calorimetric titration experiments have shown that while DMA-135 promotes the formation of the AUF1-SLII complex, it does not have the same effect on the hnRNP A1-SLII interaction. nih.gov In fact, under certain conditions, hnRNP A1 can disrupt the AUF1-SLII complex, highlighting the competitive nature of their binding. researchgate.net By stabilizing the AUF1-SLII interaction, DMA-135 effectively shifts the equilibrium towards translational repression, overriding the stimulatory effect of hnRNP A1. nih.govresearchgate.net This selective modulation of host factor binding is a crucial element of DMA-135's antiviral activity. nih.gov

Host FactorFunction in EV71 IRES TranslationEffect of DMA-135 on Binding to SLII
AUF1 RepressorEnhances binding, forming a stable ternary complex
hnRNP A1 StimulatorBinding is antagonized by the stabilized AUF1-SLII complex

Mechanism of Translation Repression: Selective Inhibition of IRES-Dependent Translation Versus Cap-Dependent Translation

The formation of the DMA-135-SLII-AUF1 ternary complex leads to the repression of viral translation. nih.govnih.govrcsb.org This inhibition is specific to the IRES-dependent mechanism used by the virus to synthesize its proteins. nih.govnih.govmedchemexpress.comresearchgate.net In contrast, the host cell's primary mechanism of translation initiation, which is cap-dependent, is not significantly affected by DMA-135. nih.govnih.govresearchgate.net

This selectivity has been demonstrated using bicistronic reporter assays. nih.govnih.govresearchgate.net In these systems, the expression of one reporter gene is driven by a cap-dependent mechanism, while the expression of a second reporter is controlled by the EV71 IRES. nih.govresearchgate.net Studies have shown that DMA-135 causes a dose-dependent decrease in the expression of the IRES-driven reporter, while the cap-dependent reporter's expression remains largely unchanged. nih.govnih.gov For example, at a concentration of 0.5 μM, DMA-135 reduced IRES-dependent translation by 50%, and at 50 μM, it led to a 94% reduction, with no significant impact on cap-dependent translation. nih.govnih.gov This selective inhibition of viral translation is a key factor in the compound's ability to inhibit EV71 replication with low cellular toxicity. nih.govdcchemicals.com

Translation MechanismEffect of DMA-135
IRES-Dependent (Viral) Inhibited in a dose-dependent manner
Cap-Dependent (Host) Not significantly affected

Biological Activities and Antiviral Efficacy of Dma 135 Hydrochloride in Preclinical Models

Dose-Dependent Inhibition of Viral Translation in Cellular Reporter Systems

Research has demonstrated that DMA-135 (hydrochloride) acts as a dose-dependent inhibitor of viral translation. nih.govrcsb.orgnih.gov This has been particularly studied in the context of Enterovirus 71 (EV71), where the compound targets the Internal Ribosome Entry Site (IRES) within the 5' untranslated region (5'UTR) of the viral RNA. nih.govrcsb.orgnih.gov The IRES is a critical structure that facilitates the initiation of protein synthesis from the viral RNA.

In dual-luciferase reporter assays using a bicistronic reporter plasmid, DMA-135 has been shown to specifically attenuate IRES-dependent translation. nih.gov For instance, in SF268 cells transfected with an RNA reporter containing the EV71 5'UTR, treatment with DMA-135 resulted in a significant reduction in the expression of the downstream reporter gene (Firefly luciferase), while the cap-dependent translation of the upstream reporter (Renilla luciferase) was not significantly affected. nih.gov This indicates a specific inhibitory effect on the IRES-mediated translation mechanism utilized by the virus. nih.gov

The inhibitory concentration (IC₅₀) of DMA-135 for the inhibition of EV71 IRES-dependent translation and replication has been determined to be 7.54 µM. medchemexpress.com The mechanism of this inhibition is believed to be allosteric. DMA-135 binds to the stem-loop II (SLII) domain of the EV71 IRES, inducing a conformational change in the RNA structure. nih.govnih.govmedchemexpress.com This change stabilizes a ternary complex formed by the viral RNA, the host protein AUF1, and DMA-135 itself, which ultimately represses translation. nih.govnih.govmedchemexpress.com

Suppression of Viral Replication in Cultured Cells

Consistent with its ability to inhibit viral translation, DMA-135 has demonstrated efficacy in suppressing the replication of several viruses in cell culture models.

Attenuation of Enterovirus 71 (EV71) Replication

DMA-135 has been identified as a potent inhibitor of EV71 replication. nih.gov In studies using SF268 cells infected with EV71, DMA-135 inhibited viral replication in a dose-dependent manner. A 2-log reduction in viral titers was observed at a concentration of 0.5 μM, and a 5-log reduction was seen at 50 μM. nih.gov The compound exhibits an IC₅₀ of 7.54 ± 0.0024 μM for EV71 replication. nih.gov

The antiviral activity of DMA-135 against EV71 is directly linked to its interaction with the SLII domain of the viral IRES. medchemexpress.com By binding to this RNA structure, DMA-135 stabilizes a complex with the host protein AUF1, which acts as a translational repressor. nih.govnih.govmedchemexpress.com This allosteric mechanism effectively shuts down the production of viral proteins necessary for replication. nih.govnih.govmedchemexpress.com

Inhibition of SARS-CoV-2 Replication in Vitro

The antiviral activity of DMA-135 extends to other RNA viruses, including SARS-CoV-2. In Vero E6 cells infected with SARS-CoV-2, DMA-135 led to a dose-dependent decrease in cell-free viral RNA levels. nih.gov Treatment with DMA-135 resulted in a 10- to 30-fold reduction in viral RNA within 24 hours of infection, with an approximate median inhibitory concentration (IC₅₀) of 10 μM. nih.govnews-medical.net

Further experiments confirmed this dose-dependent reduction in virus titer. nih.gov In a reporter gene assay, the addition of 10 μM DMA-135 reduced the activity of a reporter gene under the control of the SARS-CoV-2 5'-end and 3'-UTR by approximately 50%. nih.gov The proposed mechanism involves the targeting of conserved structured RNA elements within the viral 5'-end. nih.gov

Modulation of Enterovirus D68 (EV-D68) Replication

DMA-135 has also shown activity against the related Enterovirus D68 (EV-D68), although with lower efficacy compared to EV71. nih.gov In Vero cells infected with the Fermon strain of EV-D68, a 100 μM concentration of DMA-135 reduced viral titers by approximately four orders of magnitude. nih.gov For comparison, a nearly six-order-of-magnitude reduction in EV71 titers was achieved with a lower concentration of 50 μM DMA-135. nih.gov

Cellular Selectivity and Non-Targeted Biological Processes

A crucial aspect of a potential antiviral compound is its selectivity for viral processes over host cellular functions, which translates to a favorable therapeutic window. Studies have indicated that DMA-135 exhibits relatively low cellular toxicity at concentrations effective against viral replication. nih.govrcsb.orgmedchemexpress.com

The 50% cytotoxic concentration (CC₅₀) of DMA-135 in SF268 and Vero cells has been reported to be greater than 100 μM. nih.govnih.gov This is significantly higher than its IC₅₀ for inhibiting EV71 and SARS-CoV-2 replication, suggesting good selectivity. nih.govnih.gov For instance, in Vero E6 cells, the CC₅₀ of DMA-135 was >100 μM, while significant antiviral activity against SARS-CoV-2 was observed at 10 μM. nih.gov

The mechanism of action, which involves targeting a specific viral RNA structure (the IRES) and modulating its interaction with a host protein, contributes to this selectivity. nih.govnih.govmedchemexpress.com While the host protein AUF1 is involved, the primary target is the viral RNA element, which is not present in the host. nih.gov Furthermore, DMA-135 did not show a significant effect on cap-dependent translation, the primary mechanism for protein synthesis in host cells, at concentrations that inhibited viral IRES-dependent translation. nih.gov

Structure Activity Relationship Sar and Resistance Studies for Dma 135 Hydrochloride

Correlation of Chemical Structure with RNA Binding Affinity and Antiviral Potency

DMA-135 targets the Internal Ribosome Entry Site (IRES), a complex RNA structure that facilitates the initiation of viral protein synthesis. mdpi.comnih.gov Specifically, it binds to the stem-loop II (SLII) domain of the Enterovirus 71 (EV71) IRES. nih.govnih.govmedchemexpress.com The binding affinity of DMA-135 to the EV71 SLII domain is moderately high, with a reported dissociation constant (KD) of approximately 520 nM. medchemexpress.com This interaction is crucial for its antiviral activity, which includes the dose-dependent inhibition of viral translation and replication, with a half-maximal inhibitory concentration (IC50) of 7.54 µM. nih.govmedchemexpress.com

Structure-activity relationship (SAR) studies on related compounds, such as 2-aminobenzimidazoles that also target IRES elements in viruses like Hepatitis C Virus (HCV), provide insight into the features necessary for potent RNA binding. publish.csiro.auacs.orgrsc.org These studies highlight the importance of specific functional groups for interaction with the RNA. For instance, in 2-aminobenzimidazole (B67599) inhibitors, a protonated dimethylamino-propyl side chain is critical for hydrogen bonding to the phosphate (B84403) backbone of the RNA, while the benzimidazole (B57391) scaffold engages in stacking interactions with RNA bases. rsc.org Although DMA-135 is an amiloride (B1667095) derivative, the principles of specific hydrogen bonding and shape complementarity are fundamental to its RNA recognition. news-medical.net The amiloride scaffold itself is recognized as a viable RNA-binding framework. news-medical.net

The antiviral potency of DMA-135 is directly linked to its ability to bind the SLII domain and induce a conformational change in the RNA. nih.govnih.gov This structural alteration enhances the binding of a host protein, AU-rich element/poly(U)-binding/degradation factor 1 (AUF1), to the IRES. nih.govnih.gov The formation of this stable ternary complex, consisting of DMA-135, SLII RNA, and AUF1, ultimately represses viral translation. mdpi.comnih.gov

Table 1: Antiviral and Binding Properties of DMA-135 against EV71

ParameterValueReference
TargetStem-Loop II (SLII) of IRES nih.govnih.gov
Binding Affinity (KD)~520 nM medchemexpress.com
Antiviral Activity (IC50)7.54 µM nih.gov
MechanismAllosteric stabilization of a ternary RNA-protein complex nih.gov

Identification and Characterization of Viral Resistance Mutations within the RNA Target

Viral evolution under the selective pressure of an antiviral agent can lead to the emergence of resistance. For DMA-135, resistance mutations have been successfully mapped to its specific binding site within the EV71 IRES. nih.govmdpi.com By serially passaging EV71-infected cells in the presence of inhibitory concentrations of DMA-135, researchers selected for resistant viruses. nih.gov

Sequencing of these resistant viruses revealed specific mutations within the SLII domain. nih.gov Notably, two non-compensatory mutations, C132G and A133C, were identified adjacent to the bulge motif in the SLII RNA, the precise binding site for DMA-135. nih.gov Viruses engineered to contain only these two mutations demonstrated robust replication even in the presence of DMA-135 concentrations that completely inhibited the wild-type virus. nih.gov

Further biophysical studies confirmed that these mutations alter the local structure of the SLII RNA at the DMA-135 binding site. nih.govresearchgate.netdntb.gov.ua This structural change prevents DMA-135 from binding effectively and, consequently, from stabilizing the ternary complex with the host protein AUF1. nih.gov Interestingly, the mutations in the resistant SLII (SLIIresist) abrogated binding of AUF1, but did not affect the binding of another host protein, hnRNP A1, which also interacts with this region. nih.govresearchgate.net This demonstrates a specific mechanism of resistance that disrupts the drug-induced inhibitory complex while maintaining other essential functions of the RNA element. nih.govresearchgate.net

Table 2: Characterized Resistance Mutations to DMA-135 in EV71

MutationLocationEffectReference
C132GSLII domain of IRESAlters local RNA structure, prevents DMA-135 binding nih.gov
A133CSLII domain of IRESAlters local RNA structure, prevents formation of the inhibitory DMA-135-SLII-AUF1 complex nih.gov

Implications of RNA Conformational Plasticity on DMA-135 (hydrochloride) Efficacy

The efficacy of DMA-135 is fundamentally dependent on the conformational plasticity of its RNA target. RNA molecules are not static structures; they can adopt various conformations. DMA-135 leverages this plasticity by binding to a specific conformation of the SLII domain and stabilizing it. nih.govmdpi.com The binding of DMA-135 induces a structural change in the SLII bulge loop, exposing an AU-rich sequence motif. nih.govnih.gov This induced conformation is then recognized with higher affinity by the host protein AUF1, leading to the formation of the inhibitory ternary complex. nih.govnih.gov

This mechanism highlights that DMA-135 acts as an allosteric inhibitor; it doesn't simply block a binding site but rather modulates the shape and protein-binding properties of the RNA. nih.gov However, this same conformational plasticity is a double-edged sword. The resistance mutations (C132G and A133C) demonstrate how the virus can exploit this plasticity to its advantage. nih.gov These mutations shift the conformational equilibrium of the SLII domain to a state that is no longer favorable for DMA-135 binding, effectively locking the drug out. nih.govresearchgate.net

Studies on related benzimidazole inhibitors targeting the HCV IRES also underscore the importance of RNA conformational changes. mdpi.comnih.gov These inhibitors can capture a specific state of an RNA "switch" within the IRES, leading to the disruption of its function. nih.gov The ability of the RNA to adopt different conformations—a bent or an extended state—is critical for its biological function, and small molecules can lock it in one state, thereby inhibiting viral translation. mdpi.comnih.gov Therefore, the success of RNA-targeting small molecules like DMA-135 is intimately tied to the complex conformational landscape of the target RNA and the ability of the compound to selectively bind and stabilize a functionally relevant, often inhibitory, state. nih.govmdpi.com

Computational Chemistry Approaches in Dma 135 Hydrochloride Research

Molecular Docking and Dynamics Simulations of Compound-RNA Complexes

Molecular docking and dynamics simulations have been instrumental in elucidating the binding of DMA-135 to viral RNA structures. For instance, in the context of Enterovirus 71 (EV71), DMA-135 was identified as an inhibitor of the Internal Ribosome Entry Site (IRES)-dependent translation. nih.gov Computational studies, in conjunction with experimental data, have revealed that DMA-135 binds to the stem-loop II (SLII) domain of the EV71 IRES. nih.govnih.gov

Docking studies have also been employed to investigate the interaction of DMA-135 and its analogs with the RNA of other viruses, such as SARS-CoV-2. biorxiv.orgmdpi.com In one study, a library of dimethylamiloride (DMA) analogs, including DMA-135, was docked against predicted 3D structures of stem-loop motifs in the SARS-CoV-2 5'-UTR. mdpi.comnih.gov These computational models helped to identify potential binding pockets and rationalize the observed binding preferences of these small molecules to specific RNA structures. nih.gov For example, hit ligands like DMA-135 were consistently ranked among the top predicted binders to certain stem-loop structures. biorxiv.org

Molecular dynamics (MD) simulations have further refined the understanding of these compound-RNA complexes. Extended MD simulations of the EV71 SLII domain have shown that mutations conferring resistance to DMA-135 lead to increased conformational heterogeneity of the RNA structure. nih.gov These simulations provide a dynamic view of the RNA target and how its flexibility is modulated by ligand binding or viral mutations. nih.gov The use of computational techniques that model the dynamic ensemble of RNA conformations is increasingly recognized as a strategy to improve the predictive power of in silico screening against RNA targets. researchgate.net

Table 1: Molecular Docking and Dynamics Simulation Studies of DMA-135

RNA TargetVirusComputational MethodKey FindingsReference
Stem-loop II (SLII) of IRESEnterovirus 71 (EV71)Molecular DynamicsResistance mutations increase conformational heterogeneity of SLII. nih.gov
5'-UTR Stem-loops (SL1, SL4, SL5a, SL6)SARS-CoV-2Molecular DockingDMA-135 is predicted to bind to specific stem-loop structures. biorxiv.orgmdpi.com
Stem-loop II (SLII) of IRESEnterovirus 71 (EV71)NMR Structure Refinement (AMBER)Determined the solution structure of the SLII-(DMA-135) complex. nih.govresearchgate.net

Computational Elucidation of Ligand-Induced RNA Conformational Changes

A key aspect of the mechanism of action of DMA-135 is its ability to induce conformational changes in its RNA target. Computational methods, integrated with experimental techniques like NMR spectroscopy, have been crucial in characterizing these structural rearrangements. nih.govnih.gov

For the EV71 IRES, the binding of DMA-135 to the SLII domain induces a distinct conformational change in the RNA. nih.govnih.govrcsb.org This allosteric mechanism involves the stabilization of a ternary complex between DMA-135, the SLII RNA, and the host protein AUF1, which ultimately represses viral translation. nih.govrcsb.org The solution structure of the SLII-(DMA-135) complex, determined with the aid of computational refinement, reveals specific interactions and a global change in the RNA structure upon ligand binding. nih.govresearchgate.net Specifically, DMA-135 binding disrupts the base pairing and stacking within the bulge of the SLII domain, exposing a binding site for AUF1. nih.gov

The ability to computationally model and predict such ligand-induced conformational changes is a significant advancement in the field of RNA-targeted drug discovery. acs.org These approaches move beyond a static view of RNA and embrace its dynamic nature, which is essential for understanding its function and how it can be modulated by small molecules. researchgate.netacs.org

Table 2: Computationally Elucidated Conformational Changes Induced by DMA-135

RNA TargetInduced Conformational ChangeFunctional ConsequenceComputational ApproachReference
EV71 IRES SLIIDisruption of bulge base pairing and stackingStabilization of a ternary complex with AUF1, repressing translationNMR structure refinement, Molecular Dynamics nih.govnih.govrcsb.org
EV71 IRES SLIIGlobal change in RNA structureAllosteric inhibitionNMR structure refinement researchgate.net

Virtual Screening and Chemoinformatics for the Discovery of Novel Scaffolds

The discovery of DMA-135 itself was facilitated by screening an RNA-biased library of small molecules. nih.gov This highlights the utility of chemoinformatics in designing focused libraries with properties conducive to RNA binding. nih.govnih.gov Chemoinformatic analyses have shown that RNA-binding small molecules often possess distinct structural and physicochemical properties compared to typical protein-targeting drugs. nih.govnih.gov These properties include an increased nitrogen count, decreased flexibility, and a higher prevalence of aromatic and heteroatom-containing rings. nih.gov

While DMA-135 was a product of such a screening effort, the principles of virtual screening and chemoinformatics are also being applied to discover novel scaffolds for targeting RNA. researchgate.netnih.govbiorxiv.orgchemrxiv.org Structure-based virtual screening, which uses the 3D structure of an RNA target to dock and score potential ligands from large compound libraries, is an increasingly utilized method. nih.govacs.org Machine learning and quantitative structure-activity relationship (QSAR) models are also being developed to predict the RNA-binding potential of molecules and to guide the synthesis of new compounds. duke.edusemanticscholar.org

The amiloride (B1667095) scaffold, of which DMA-135 is a derivative, has been identified as a tunable RNA-binding scaffold. researchgate.net Chemoinformatic analysis of amiloride derivatives has been used to build predictive models for their binding to RNA targets like the HIV-1 TAR element. duke.edusemanticscholar.org Such computational tools can accelerate the discovery and optimization of new RNA-targeted ligands by prioritizing molecules for synthesis and experimental testing. duke.edu

Advanced Methodologies for the Characterization of Dma 135 Hydrochloride Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination and Ligand-RNA Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution and for mapping the interactions between a ligand, like DMA-135, and its target, such as an RNA molecule.

Detailed research findings indicate that single-point ¹H-¹³C TROSY HSQC (Transverse Relaxation-Optimized Spectroscopy Heteronuclear Single Quantum Coherence) titrations have been instrumental in studying DMA-135. nih.gov These experiments were performed on selectively labeled RNA constructs, allowing for the observation of chemical shift perturbations (CSPs) upon the addition of DMA-135. nih.govnih.gov For instance, when studying the interaction with the stem-loop II (SLII) domain of the Enterovirus 71 (EV71) Internal Ribosome Entry Site (IRES), significant CSPs were observed for adenosine (B11128) residues within and adjacent to the bulge region (A133, A134, A136, and A139). nih.gov This localized the binding site of DMA-135 to the surface of the SLII bulge. nih.gov NMR studies demonstrated that DMA-135 induces the largest structural changes to the SLII RNA compared to other tested amiloride (B1667095) derivatives. nih.gov

Similar NMR profiling was conducted against stem-loop (SL) domains of the SARS-CoV-2 5'-UTR. nih.gov These studies revealed that DMA-135 preferentially binds to SLs containing large internal or bulge loops, with notable CSPs and line broadening observed for SL1, indicating a specific binding interaction that disrupts stacking. nih.gov In studies of an EV-A71 mutant resistant to DMA-135, NMR analysis showed that the resistance-conferring mutations altered the SLII structure near the bulge loop, which is the binding site for DMA-135. nih.gov

TechniqueRNA TargetKey FindingsReference
¹H-¹³C TROSY HSQCEV71 IRES SLIILocalized DMA-135 binding site to the bulge surface; DMA-135 induced the largest conformational changes among tested compounds. nih.gov
¹H-¹³C TROSY HSQCSARS-CoV-2 5'-UTR SLsShowed preferential binding to SLs with large internal/bulge loops (e.g., SL1), causing significant signal perturbations. nih.gov
¹H-¹³C TROSY HSQCEV-A71 SLIIresist mutantConfirmed structural changes at the DMA-135 binding site in the resistant mutant RNA. nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding Events

Isothermal Titration Calorimetry (ITC) is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. biorxiv.orgnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov

ITC has been pivotal in characterizing the binding of DMA-135 to the EV71 SLII RNA. nih.gov While initial peptide displacement assays suggested a binding affinity (CD₅₀) of 12 µM, direct ITC measurements revealed a much tighter dissociation constant (KD) of approximately 500-520 nM. nih.govmedchemexpress.commedchemexpress.cn The calorimetric titrations for DMA-135 binding to SLII revealed a single transition on the binding isotherm, which was characterized by an entropically favored and enthalpically disfavored molecular recognition event. nih.gov

Furthermore, ITC was employed to investigate the compound's allosteric mechanism. nih.gov Titrations were performed with the tandem RNA-binding domains of the AUF1 protein (AUF1-RRM1,2) and the pre-formed SLII-(DMA-135) complex. nih.gov These experiments demonstrated that DMA-135 stabilizes a ternary complex involving AUF1 and the SLII RNA, a key aspect of its mechanism for repressing viral translation. nih.govnih.gov In contrast, ITC studies with a DMA-135-resistant SLII mutant (SLIIresist) showed that AUF1 does not bind detectably to this mutant, and DMA-135 does not promote the formation of a ternary complex. nih.gov

InteractionKD (Dissociation Constant)Thermodynamic ProfileKey InsightReference
DMA-135 + EV71 SLII RNA~500 nMEntropically driven, enthalpically disfavoredDirect measurement confirmed high-affinity binding. nih.gov
AUF1-RRM1,2 + SLII RNA-Enthalpically drivenCharacterized the protein-RNA interaction. nih.gov
AUF1-RRM1,2 + SLII:DMA-135 complex-Enthalpically drivenRevealed stabilization of a ternary complex by DMA-135. nih.gov
AUF1 + SLIIresist RNANot detectable-Confirmed that resistance mutations abrogate protein binding and the allosteric effect of DMA-135. nih.gov

Dual-Luciferase Reporter Assays for Quantitative Measurement of Translational Activity

This assay has been fundamental in demonstrating the functional activity of DMA-135. nih.gov In studies on EV71, a bicistronic reporter RNA (RLuc-EV71-5’UTR-FLuc) was transfected into SF268 cells. nih.gov Treatment with DMA-135 resulted in a dose-dependent decrease in FLuc activity (IRES-dependent translation), with no significant effect on RLuc activity (cap-dependent translation). nih.gov A ~10% reduction in FLuc activity was seen at 0.1 μM, highlighting the compound's specific inhibitory effect on the EV71 IRES. nih.gov Similar assays using a SARS-CoV-2 reporter construct showed that 10 μM DMA-135 could reduce FLuc activity by about 50%. nih.gov When testing against a resistant EV-A71 mutant (SLIIresist), the dual-luciferase assay confirmed that DMA-135 did not inhibit IRES-dependent translation from the mutant reporter RNA, unlike the wild-type. nih.gov

Virus TargetReporter SystemDMA-135 ConcentrationEffect on IRES-driven FLuc ActivityEffect on Cap-driven RLuc ActivityReference
EV71RLuc-EV71-5’UTR-FLuc0.001–1000 µMDose-dependent inhibitionNot significant nih.gov
SARS-CoV-25'UTR-FLuc-3'UTR10 µM~50% reduction- nih.gov
EV-A71 (Resistant)SLIIresist-FLuc50 µMNo significant inhibitionNot significant nih.gov

Cellular Biochemical Assays for RNA-Protein Complex Analysis (e.g., Pull-Down Assays, RNP-Immunoprecipitation, Western Blotting)

To validate the allosteric mechanism of DMA-135 within a cellular context, various biochemical assays are employed to analyze RNA-protein complexes. These methods provide evidence for how the small molecule modulates these interactions in cells.

Protein-biotinylated RNA pull-down experiments have been used to examine the effect of DMA-135 on the interaction between the host protein AUF1 and the EV71 SLII IRES domain. nih.gov In these assays, biotinylated SLII RNA was incubated with cell lysate and varying concentrations of DMA-135. nih.gov The RNA and its associated proteins were then "pulled down" using streptavidin-linked beads. nih.gov Subsequent analysis by Western blotting with an anti-AUF1 antibody revealed that DMA-135 increased the amount of AUF1 that bound to the wild-type SLII RNA, but not to a mutant RNA unable to bind AUF1. nih.gov This supports the model that DMA-135 promotes the formation of a specific ternary complex in the cellular environment. nih.govnih.gov

RNP-Immunoprecipitation (RIP) followed by qRT-PCR provides further evidence. nih.govnih.gov In this assay, an antibody against a specific RNA-binding protein (AUF1) is used to immunoprecipitate the protein along with any associated RNAs from cell lysates. nih.gov The captured RNA is then quantified. nih.gov Studies showed that in cells treated with DMA-135, there was a concentration-dependent increase in the amount of EV71 SLII RNA immunoprecipitated with the AUF1 antibody. nih.govnih.gov Importantly, this effect was specific to the viral SLII RNA, as DMA-135 did not globally affect the association of AUF1 with its other known cellular mRNA targets, such as those encoding MYC, GFAT1, or rictor. nih.gov

Assay TypeTarget ComplexKey FindingReference
Biotinylated RNA Pull-Down / Western BlotBiotin-SLII + AUF1 (from cell lysate)DMA-135 dose-dependently increased the binding of AUF1 to wild-type SLII RNA. nih.gov
RNP-Immunoprecipitation (RIP)Endogenous AUF1 + EV71 SLII RNADMA-135 enhanced the association of AUF1 with the EV71 5'UTR in cells. nih.govnih.gov
RIP / qRT-PCREndogenous AUF1 + cellular mRNAsDMA-135 did not significantly affect AUF1 binding to its known cellular mRNA targets. nih.gov

High-Throughput Assays for Antiviral Activity Evaluation (e.g., TCID50)

The antiviral activity of DMA-135 against SARS-CoV-2 was confirmed using a TCID₅₀ assay in infected Vero E6 cells. nih.gov The results showed that DMA-135 caused a dose-dependent reduction in the virus titer compared to the control. nih.gov For EV71, a similar method, a plaque formation assay, was used to quantify viral titers in infected SF268 cells. nih.gov This assay demonstrated that DMA-135 inhibits EV71 replication in a dose-dependent manner, achieving a 2-log reduction in viral titers at a concentration of 0.5 μM and a 5-log reduction at 50 μM. nih.gov The 50% inhibitory concentration (IC₅₀) for viral replication was determined to be 7.54 µM. nih.govmedchemexpress.com

VirusAssayCell LineKey ResultIC₅₀ / PotencyReference
EV71Plaque Formation AssaySF268Dose-dependent reduction in viral titer (5-log reduction at 50 µM).7.54 µM nih.gov
SARS-CoV-2TCID₅₀ AssayVero E6Dose-dependent reduction in virus titer.~10 µM (from qRT-PCR) nih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for RNA Quantification

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique for detecting and quantifying RNA levels. gene-quantification.degene-quantification.de It is a cornerstone of molecular biology for measuring changes in gene expression and viral RNA loads. gene-quantification.de

In the context of DMA-135 research, qRT-PCR has been applied in several critical ways. It serves as the quantitative readout for RNP-immunoprecipitation (RIP) assays, measuring the amount of specific RNA (e.g., EV71 5'UTR) that is co-precipitated with a target protein like AUF1. nih.govnih.gov This was essential to demonstrate that DMA-135 specifically enhances the AUF1-SLII RNA interaction in cells. nih.gov Additionally, qRT-PCR has been used to directly measure the antiviral activity of DMA-135 by quantifying the levels of cell-free viral RNA in the supernatants of infected cells. nih.gov For SARS-CoV-2, treatment with DMA-135 led to a dose-dependent 10- to 30-fold decrease in viral RNA levels in the supernatant of infected Vero E6 cells within 24 hours. nih.gov

Application of qRT-PCRTarget RNAContextPurposeReference
Readout for RIP assayEV71 5'UTRImmunoprecipitation of AUF1-RNA complexes from transfected cells.To quantify the amount of viral RNA associated with AUF1, showing DMA-135 enhances the interaction. nih.govnih.gov
Readout for RIP assayCellular mRNAs (MYC, GFAT1, rictor)Immunoprecipitation of AUF1-RNA complexes from transfected cells.To test the specificity of the DMA-135 effect on AUF1-RNA binding. nih.gov
Viral Load MeasurementSARS-CoV-2 RNASupernatants of infected Vero E6 cells treated with DMA-135.To quantify antiviral activity by measuring the reduction in viral RNA release. nih.gov

RNA Interference (RNAi) and Gene Editing Approaches for Host Factor Modulation

RNA interference (RNAi) is a natural process of gene silencing that can be harnessed experimentally to reduce the expression of a specific gene. This is often achieved using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) to target a specific mRNA for degradation, leading to a "knockdown" of the corresponding protein.

This approach was used to probe the mechanism of DMA-135. nih.gov Since biophysical and cellular data pointed to the host protein AUF1 as a critical component of the DMA-135-stabilized ternary complex, researchers tested the effect of reducing AUF1 levels on the drug's antiviral activity. nih.govnih.gov SF268 cells were transfected with plasmids expressing an shRNA directed against AUF1 mRNAs (shAUF1) or a control shRNA. nih.gov Western blot analysis confirmed an approximate 80% knockdown of AUF1 protein levels. nih.gov When these AUF1-depleted cells were infected with EV-A71, the antiviral activity of DMA-135 was significantly reduced. nih.gov This result provided strong genetic evidence that AUF1 is a key host factor required for the antiviral mechanism of DMA-135. nih.gov

TechniqueTarget GeneCell LineExperimental GoalOutcomeReference
RNAi (shRNA)AUF1SF268To reduce AUF1 protein expression.~80% knockdown of AUF1 confirmed by Western blot. nih.gov
RNAi (shRNA)AUF1SF268To test the importance of AUF1 for DMA-135 antiviral activity against EV-A71.The antiviral activity of DMA-135 was significantly diminished in AUF1-knockdown cells. nih.gov

Future Directions and Translational Prospects for Dma 135 Hydrochloride Research

Expanding the Spectrum of RNA Targets for DMA-135 (hydrochloride) and its Analogues

Initial research has successfully identified DMA-135 as a potent inhibitor of Enterovirus 71 (EV71) by binding to the stem-loop II (SLII) domain of the virus's Internal Ribosome Entry Site (IRES). medchemexpress.comnih.gov However, the amiloride (B1667095) scaffold, from which DMA-135 is derived, has shown potential for binding to various RNA structures, suggesting that the therapeutic applicability of DMA-135 and its analogues could extend to other pathogens and diseases. nih.govresearchgate.net

Future research will likely focus on screening DMA-135 and a library of its rationally designed analogues against a wider range of viral and cellular RNA targets. Studies have already indicated that DMA-135 and related compounds can target RNA elements in other viruses, such as Human Immunodeficiency Virus-1 (HIV-1) and SARS-CoV-2. researchgate.netresearchgate.netmdpi.com For instance, DMA-135 and its analogues (DMA-132, DMA-155) have been shown to target conserved structured elements at the 5'-end of the SARS-CoV-2 genome, with nuclear magnetic resonance (NMR) screening and molecular docking studies suggesting a preference for stem-loop 1 (SL1) and stem-loop 6 (SL6). nih.govtandfonline.com Similarly, amiloride-based compounds, including DMA-135, have been identified as binders of the HIV-1 trans-activation response (TAR) element, an RNA structure critical for viral gene expression. researchgate.netresearchgate.net

This expansion of research could identify new antiviral applications for this class of molecules. Moreover, exploring its effects on dysregulated human non-coding RNAs involved in cancer or neurological disorders could unveil entirely new therapeutic fields for DMA-135-based compounds. nih.gov

Table 1: Known and Potential RNA Targets for DMA-135 and Analogues

Virus RNA Target Location Reported Effect of Binding Citations
Enterovirus 71 (EV71) Stem Loop II (SLII) 5' UTR IRES Inhibition of IRES-dependent translation and viral replication. medchemexpress.comnih.govresearchgate.net
SARS-CoV-2 Stem Loop 1 (SL1), Stem Loop 6 (SL6) 5' UTR, ORF1a Reduction of viral replication and translation. nih.govmdpi.comtandfonline.com
Human Immunodeficiency Virus-1 (HIV-1) Trans-activation response (TAR) element 5' UTR Potential inhibition of viral gene transcription and translation. researchgate.netresearchgate.net

Development of Advanced RNA-Targeting Strategies Based on DMA-135 (hydrochloride) Principles

The mechanism of DMA-135 is a significant departure from simple competitive inhibition. It functions as an allosteric inhibitor that induces a conformational change in the EV71 IRES RNA, which in turn stabilizes a repressive ternary complex with the host protein AU-rich element/poly(U)-binding/degradation factor 1 (AUF1). nih.govnih.gov This allosteric stabilization of an RNA-protein complex is a sophisticated principle that can be harnessed to develop more advanced RNA-targeting strategies. nih.gov

Future work could involve:

Modular and Fragment-Based Design: Using the DMA-135 scaffold as a starting point, new molecules can be designed by combining or linking fragments known to interact with specific RNA motifs. nih.govnih.gov This approach, sometimes referred to as modular assembly, could generate compounds that bind to adjacent RNA structures with higher affinity and specificity. nih.gov

Targeting RNA-Protein Interfaces: The ability of DMA-135 to modulate an RNA-protein interaction can be expanded as a general strategy. nih.gov Many diseases are driven by aberrant interactions between RNAs and proteins. Molecules designed on the principles of DMA-135 could be developed to either stabilize or disrupt these critical interfaces, offering a new modality for therapeutic intervention. nih.gov

Event-Driven Chemical Probes: The occupancy-driven mechanism of DMA-135 could be evolved into event-driven modalities. rsc.org For example, the DMA-135 scaffold could be conjugated with molecules that cleave RNA or recruit cellular machinery to degrade the target RNA, turning a simple binding event into a catalytic and irreversible inactivation of the pathogenic RNA. rsc.org

These strategies, inspired by DMA-135's mechanism, represent a shift towards more rational and potent methods for drugging the transcriptome. portlandpress.com

Utilization of DMA-135 (hydrochloride) as a Tool Compound for Fundamental RNA Biology Studies

Beyond its therapeutic potential, DMA-135 serves as a valuable chemical probe for dissecting the complex world of RNA biology. nih.govacs.org Small molecules that interact with specific RNA structures are powerful tools for studying the function and dynamics of those structures within a cellular context. nih.gov

DMA-135 has already been instrumental in elucidating the regulatory balance of the EV71 IRES. Its ability to specifically stabilize the AUF1-SLII complex has provided direct evidence for the role of this host protein in repressing viral translation. nih.govnih.gov This helps researchers understand the competitive interplay between host factors, such as AUF1 (repressor) and hnRNP A1 (stimulator), that bind to the same RNA element to control viral activity. nih.gov

Future applications of DMA-135 as a tool compound could include:

Mapping RNA-Protein Interactomes: Using DMA-135 in conjunction with techniques like Chem-CLIP (Chemical Cross-Linking and Immunoprecipitation) can help identify the full suite of proteins that interact with a target RNA in its native cellular environment. acs.org

Studying RNA Dynamics: The compound can be used to lock the target RNA into a specific conformation, allowing for detailed structural and functional studies of that state. nih.govresearchgate.net

Validating New RNA Targets: As new disease-associated RNAs are identified, DMA-135 and its analogues can be used in initial screening efforts to validate these RNAs as druggable targets. nih.govacs.org

The insights gained from using DMA-135 as a research tool will not only advance our understanding of virology but also contribute to the broader field of RNA biology. nih.gov

Overcoming Viral Resistance Mechanisms through Rational Design and Combination Approaches

A significant challenge in antiviral therapy is the emergence of drug-resistant viral mutants. mdpi.comnih.gov Studies have shown that EV71 can develop resistance to DMA-135 through specific mutations in the SLII IRES domain. nih.govnih.gov These mutations alter the RNA structure at the binding site for both DMA-135 and the host protein AUF1, preventing the formation of the repressive ternary complex. nih.gov

Understanding this resistance mechanism is crucial for developing next-generation inhibitors. Future strategies to overcome resistance include:

Rational Drug Design: With detailed structural information from NMR on how resistance mutations alter the RNA target, new DMA-135 analogues can be rationally designed. nih.govnih.gov These new compounds could be modified to accommodate the mutated structure or to establish new interactions with the RNA, thereby circumventing the resistance.

Combination Therapy: Combining DMA-135 with other antiviral agents that have different mechanisms of action is a proven strategy to reduce the likelihood of resistance. mdpi.comnih.gov For example, pairing DMA-135 (which targets viral translation) with an inhibitor of the viral polymerase (like Remdesivir) or a protease inhibitor would create a multi-pronged attack that is much harder for the virus to overcome. medchemexpress.com

Targeting Highly Conserved Regions: While resistance mutations have been observed, focusing the design of new analogues on the most highly conserved regions of the RNA target across different viral strains could lead to broader-spectrum antivirals with a higher barrier to resistance. bohrium.com

By proactively addressing viral evolution, the long-term clinical viability of DMA-135-based therapies can be enhanced. nih.gov

Table 2: Characterized Resistance Mutations to DMA-135 in EV71

Mutation Location Consequence of Mutation Mechanism of Resistance Citations
Stem Loop II (SLII) IRES Domain Changes the structure of SLII at the binding site. Prevents binding of DMA-135 and disrupts the binding surface for the host protein AUF1, thereby blocking the formation of the inhibitory ternary complex. nih.govnih.gov

Q & A

Q. What is the primary mechanism by which DMA-135 hydrochloride inhibits EV71 replication?

DMA-135 targets the internal ribosome entry site (IRES) domain of EV71, specifically the SLII bulge region. It acts as an allosteric inhibitor, stabilizing a ternary complex (AUF1-SLII-DMA-135) that enhances AUF1 binding affinity to SLII. This inhibits IRES-dependent viral translation without affecting cap-dependent host translation. Key methods to validate this include RNA-protein immunoprecipitation (RIP), qRT-PCR, and isothermal titration calorimetry (ITC) .

Q. Which experimental models are used to evaluate DMA-135's antiviral activity and cytotoxicity?

In vitro antiviral activity is assessed using human SF268 glioblastoma and Vero cell lines infected with EV71. Viral replication is quantified via plaque assays and dual-luciferase reporter systems. Cytotoxicity (CC50) is measured using MTT assays, revealing low toxicity (CC50 >100 µM in SF268/Vero cells). IC50 values for antiviral activity are determined via dose-response curves (e.g., IC50 = 7.54 µM in SF268 cells) .

Q. How is the structural interaction between DMA-135 and the SLII IRES domain characterized?

Solution structures of the SLII-(DMA-135) complex are resolved using nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H NOESY and 19F NMR. Residual dipolar couplings (RDCs) and small-angle X-ray scattering (SAXS) reveal DMA-135 induces a ~77° inter-helical angle shift in SLII, disrupting base stacking at residues A133-A134-U135 and altering global RNA conformation .

Advanced Research Questions

Q. How does DMA-135 induce allosteric effects in the AUF1-SLII interaction?

ITC and NMR titrations demonstrate DMA-135 increases AUF1-RRM1,2 binding affinity to SLII by ~3-fold in a dose-dependent manner. NMR confirms no direct interaction between DMA-135 and free AUF1, supporting an allosteric mechanism where DMA-135 remodels SLII to expose AU-rich elements (AREs) recognized by AUF1. This is further validated by RNA pull-down assays showing enhanced AUF1-SLII binding in cellular lysates treated with DMA-135 .

Q. What contradictions arise in studies of DMA-135's mechanism, and how are they resolved?

Drug-resistant EV71 mutants (e.g., SLII CCC mutants) show no response to DMA-135 due to structural changes at the binding site. NMR and luciferase assays reveal these mutations prevent ternary complex formation, highlighting the specificity of DMA-135 for wild-type SLII. This underscores the need for structural validation when designing RNA-targeted inhibitors .

Q. Which biophysical methods are critical for analyzing DMA-135's binding kinetics and structural effects?

Key methods include:

  • NMR : Detects chemical shift perturbations and intermolecular NOEs between DMA-135 and SLII.
  • ITC : Quantifies binding thermodynamics (KD, ΔH, ΔS) of AUF1-SLII interactions with/without DMA-135.
  • SAXS/RDCs : Resolve global RNA conformational changes induced by DMA-135.
  • 19F NMR : Validates complex formation using trifluorinated DMA-135 analogs .

Q. How do cellular assays differentiate DMA-135's effects on viral vs. host translation?

Dual-luciferase reporters (IRES-dependent vs. cap-dependent) are transfected into SF268 cells. DMA-135 selectively inhibits IRES-driven luciferase expression (EV71-dependent) without affecting cap-dependent reporters, confirming target specificity. Dose-response curves correlate IRES inhibition with reduced viral titers .

Methodological Considerations

Q. What controls are essential in validating DMA-135's specificity for SLII?

  • Mutant SLII (CCC) : Used in RIP and ITC to confirm DMA-135’s dependence on wild-type SLII structure.
  • hnRNP A1 competition assays : Demonstrate DMA-135 does not affect hnRNP A1-SLII binding, ruling off-target effects.
  • 19F NMR with DMA-197 : A trifluorinated analog confirms SLII binding specificity .

Q. How are structural dynamics of the ternary complex analyzed computationally?

Molecular dynamics simulations (AMBER) refine NMR-derived structures using NOE distance restraints and RDCs. Free energy landscapes compare SLII conformations with/without DMA-135, predicting allosteric pathways. Docking studies (e.g., AutoDock) further map DMA-135’s binding pose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.